molecular formula C12H9ClO3S B1596929 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid CAS No. 339009-58-4

3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid

Cat. No.: B1596929
CAS No.: 339009-58-4
M. Wt: 268.72 g/mol
InChI Key: PYVFVAJZMRXLTE-UHFFFAOYSA-N
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Description

Chemical Structure: 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid (CAS 339009-58-4) is a thiophene derivative featuring a 4-chlorobenzyloxy substituent at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring .

Synthesis: The compound is synthesized via nucleophilic substitution of 3-hydroxy-2-thiophenecarboxylic acid methyl ester with 4-chlorobenzyl chloride under reflux in methylethylketone (MEK) with K₂CO₃ as a base, followed by hydrolysis using NaOH in THF/MeOH to yield the carboxylic acid derivative (quantitative yield) .

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-9-3-1-8(2-4-9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVFVAJZMRXLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377368
Record name 3-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339009-58-4
Record name 3-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step often involves the oxidation of a thiophene derivative.

    Attachment of the 4-chlorobenzyl group: This is usually done via an etherification reaction, where the thiophene carboxylic acid is reacted with 4-chlorobenzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 4-chlorobenzyl moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The chlorine atom acts as a leaving group, enabling replacement with nucleophiles such as amines, alkoxides, or thiols.

Key Conditions :

  • Polar aprotic solvents (e.g., DMF, DMSO)

  • Elevated temperatures (60–120°C)

  • Catalytic bases (e.g., K₂CO₃, NaH)

Example Reaction :

C12H9ClO3S+NH3C12H10NO3S+HCl\text{C}_{12}\text{H}_9\text{ClO}_3\text{S} + \text{NH}_3 \rightarrow \text{C}_{12}\text{H}_{10}\text{NO}_3\text{S} + \text{HCl}

Product: 3-[(4-Aminobenzyl)oxy]-2-thiophenecarboxylic acid.

Esterification of the Carboxylic Acid Group

The carboxylic acid group reacts with alcohols to form esters, a reaction critical for modulating solubility or biological activity.

Key Conditions :

  • Acid catalysis (e.g., H₂SO₄, HCl)

  • Reflux in anhydrous methanol or ethanol

  • Dean-Stark trap for water removal

Example Reaction :

C12H9ClO3S+CH3OHH+C13H11ClO3S+H2O\text{C}_{12}\text{H}_9\text{ClO}_3\text{S} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_{11}\text{ClO}_3\text{S} + \text{H}_2\text{O}

Product: Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate .

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction intensity.

Key Conditions :

  • Mild: H₂O₂ in acetic acid (20–40°C)

  • Strong: m-chloroperoxybenzoic acid (mCPBA) in dichloromethane

Example Reaction :

C12H9ClO3S+H2O2C12H9ClO4S+H2O\text{C}_{12}\text{H}_9\text{ClO}_3\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{12}\text{H}_9\text{ClO}_4\text{S} + \text{H}_2\text{O}

Product: 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid sulfoxide.

Functionalization via Electrophilic Aromatic Substitution

The electron-rich thiophene ring participates in electrophilic substitution, though this is less common due to steric hindrance from the bulky chlorobenzyl group. Halogenation or nitration typically occurs at the 5-position of the thiophene ring under controlled conditions .

These reactions highlight the compound’s versatility in synthetic chemistry, enabling its use in pharmaceuticals, materials science, and agrochemical research. Experimental optimization (e.g., solvent choice, temperature) is critical for achieving high yields and selectivity .

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a significant intermediate in synthesizing various pharmaceuticals. Its structural features enable it to enhance the efficacy of drugs, particularly those targeting inflammation and cancer.

Key Findings :

  • Anti-inflammatory Properties : Research indicates that compounds similar to 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anti-cancer Activity : In studies involving cell lines such as multiple myeloma and lymphomas, derivatives of this compound have shown promising anti-proliferative properties, suggesting potential therapeutic roles in oncology .
StudyCompound TestedKey Result
AS1949490 (related compound)Potent SHIP2 inhibitor with significant effects on glucose metabolism in diabetic models.
Thalidomide analogsTargeted protein degradation leading to reduced tumor growth in multiple myeloma.

Overview : Research is ongoing into the potential of this compound as an eco-friendly pesticide or herbicide.

Benefits :

  • Sustainable Agriculture : Its application could reduce reliance on traditional chemical pesticides, promoting environmentally friendly practices.
  • Targeted Action : The compound's specific biological activity may allow for targeted pest control without harming beneficial organisms .
Potential UseDescription
PesticideInvestigated for effectiveness against specific agricultural pests.
HerbicideExplored for its ability to inhibit weed growth selectively.

Material Science

Overview : The compound acts as a building block for novel materials with unique properties.

Applications :

  • Conductive Polymers : It can be used to synthesize polymers that conduct electricity, applicable in sensors and batteries.
  • Novel Materials Development : Its chemical structure allows for the creation of materials with tailored properties for specific industrial applications .
Material TypeApplication Area
Conductive PolymersUsed in electronic components.
Novel MaterialsApplied in advanced manufacturing processes.

Research in Chemical Biology

Overview : This compound is valuable in studies examining biological pathways.

Applications :

  • Cellular Process Insights : It aids in understanding cellular mechanisms and identifying potential therapeutic targets.
  • Biological Assays : The compound is employed in various assays to evaluate enzyme inhibition and receptor interactions .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

Compound Name CAS Number Structural Features Key Differences Biological Activity/Notes
4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid 1779123-53-3 Additional Cl at thiophene 4-position Enhanced electron-withdrawing effects; potential for altered binding affinity Used in pharmaceutical intermediates; higher steric hindrance may affect solubility .
4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid 1707391-81-8 Fluorine at benzyl 3-position Increased electronegativity; improved metabolic stability Parchem Chemicals lists this as a research chemical; fluorinated analogues often show enhanced bioavailability .
5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid 934080-73-6 Phenoxymethyl group at thiophene 5-position Positional isomerism alters electronic distribution Reduced steric hindrance compared to benzyloxy derivatives; CAS 934080-73-6 .

Key Insights :

  • Positional Modifications : Substitutions at the 4- or 5-position of the thiophene ring influence steric effects and electronic conjugation, impacting binding to SHIP2 or other targets.

Analogues with Alternative Functional Groups

Compound Name CAS Number Structural Features Key Differences Biological Activity/Notes
3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic acid 254878-28-9 Sulfonamide group at thiophene 3-position Replaces benzyloxy with sulfonamide; increased hydrogen-bonding capacity Potential protease inhibition applications; higher polarity improves aqueous solubility .
2-Thiophenecarboxylic acid 527-72-0 No substituents (parent compound) Simpler structure; lower molecular weight Baseline toxicity: LD50 (ivn-mus) = 1670 mg/kg; used as a reference for derivative safety profiles .
AS1949490 N/A Methyl ester and phenethylamine side chain Prodrug form with improved membrane permeability SHIP2 inhibitor with demonstrated in vivo efficacy in diabetes models .

Key Insights :

  • Sulfonamide vs. Ether Linkages : Sulfonamide derivatives exhibit stronger hydrogen-bonding interactions, which can enhance target binding but may also increase off-target effects.
  • Prodrug Strategies : Esterification (e.g., AS1949490) improves pharmacokinetics by enhancing lipophilicity and oral bioavailability.

Physicochemical and Pharmacological Comparisons

Property 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic Acid 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic Acid 3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic Acid
Molecular Weight 298.73 g/mol 300.70 g/mol 317.77 g/mol
Solubility Low (hydrophobic benzyl group) Moderate (fluorine enhances polarity) High (sulfonamide increases hydrophilicity)
Biological Target SHIP2 Undetermined (research chemical) Proteases/phosphatases
Toxicity Not reported Not reported Likely lower due to sulfonamide group

Biological Activity

3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a carboxylic acid group and an ether linkage to a chlorobenzyl group. The synthesis typically involves the following steps:

  • Starting Materials : Thiophene derivatives and chlorobenzyl alcohol.
  • Reaction Conditions : Control of temperature, solvent choice, and reaction time is critical to optimize yield.
  • Synthetic Pathway : The compound can be synthesized using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) for amide formation .

The biological activity of this compound is largely attributed to its interactions at the molecular level within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes, including SHIP2, which is involved in insulin signaling pathways .
  • Receptor Interaction : Binding assays indicate that it may interact with specific receptors, influencing cellular processes such as glucose uptake and metabolism .

Therapeutic Applications

  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in glioma cells .
  • Potential in Organic Electronics : Its unique properties allow it to be explored in the fabrication of organic semiconductors, enhancing the performance of devices such as OLEDs (Organic Light Emitting Diodes) .

Data Table: Biological Activities and Findings

Activity TypeDescriptionReference
Enzyme InhibitionInhibits SHIP2 with an IC50 of 0.62 µM
Anti-inflammatoryReduces LPS-induced NO production
AnticancerInduces cell death in glioma cells
Organic ElectronicsUsed in the development of OLEDs

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study evaluated the compound's ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells, demonstrating significant anti-inflammatory activity .
  • Case Study on Anticancer Activity :
    • In vitro studies showed that this compound significantly reduced glioma cell viability through multiple mechanisms, including apoptosis induction .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid
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3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.